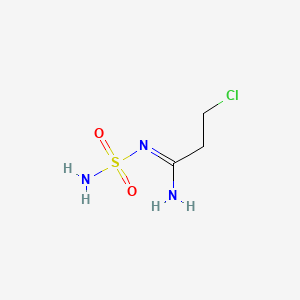

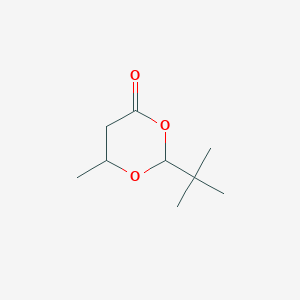

2-tert-Butyl-6-methyl-1,3-dioxan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-6-methyl-1,3-dioxan-4-one is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly used as a solvent and a reagent in organic synthesis reactions.

Scientific Research Applications

Application in Bromination Reactions : The compound is used in bromination reactions. For example, free-radical bromination of 2-tert-butyl-2,6-dimethyl-1,3-dioxan-4-one results in a bromomethyl product, demonstrating its reactivity and potential in synthesis processes (Lange, Organ, & Roche, 1992).

Chiral Acetylacetic Acid Derivative Synthesis : It serves as a chiral acetylacetic acid derivative for synthesizing enantiopure compounds. An improved synthesis method for this compound has been reported, highlighting its importance in chiral chemistry (Seebach, Gysel, Job, & Beck, 1992).

Preparation of α,β,β-Trisubstituted β-Hydroxycarboxylic Acids : It is used as an intermediate in preparing α,β,β-trisubstituted β-hydroxycarboxylic acids from (R)-3-Hydroxybutyric Acid, indicating its utility in complex organic syntheses (Amberg & Seebach, 1990).

In Polyol Chain Synthesis : It has applications in the synthesis of polyol chains, particularly in the formation of anti-diols, which are crucial for the synthesis of complex organic molecules like roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).

Use in Steric Structure Analysis : This compound has been employed in studies to understand the steric structure of cyclic acetals, contributing to our understanding of molecular configurations and interactions (Arbuzov, Skurko, Zlot-skii, Rakhmankulov, Kataev, & Vereshchagin, 1979).

Conformational Preference Studies : The compound has been the focus of theoretical studies exploring its conformational preferences, contributing to our understanding of molecular dynamics and stability (Nasrolahi, Ghiasi, & Shafiei, 2019).

Antioxidant Activity Research : Its derivatives have been studied for their antioxidant activities, particularly in understanding the role of intramolecular hydrogen bonding in these activities (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Synthesis of Amino Acid Derivatives : It has been used in the synthesis of amino acid derivatives, specifically threonine and allo-threonine analogs, highlighting its utility in the field of bioorganic chemistry (Sting & Seebach, 1996).

Properties

IUPAC Name |

2-tert-butyl-6-methyl-1,3-dioxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWUTHYTQUXJTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(O1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)

![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)